2-Formylfuran-3-carboxylic Acid Lipoxygenase Inhibition: Comparative Activity Profile
2-Formylfuran-3-carboxylic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, demonstrating a broader enzyme inhibition profile compared to other furan-3-carboxylic acid ester derivatives [1]. While substituted furan-3-carboxylic acid alkyl esters such as compound 3g (5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester) exhibit lipoxygenase inhibition with an IC₅₀ of 12.8 μM in soybean lipoxygenase assays, these ester derivatives require extensive synthetic elaboration and lack the simple difunctional scaffold of 2-formylfuran-3-carboxylic acid [2]. 2-Formylfuran-3-carboxylic acid additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, a multi-target profile not reported for the simpler alkyl ester analogs [1].
| Evidence Dimension | Lipoxygenase inhibition potency and enzyme selectivity profile |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase |
| Comparator Or Baseline | Compound 3g (furan-3-carboxylic acid methyl ester derivative): IC₅₀ = 12.8 μM against soybean lipoxygenase; no reported multi-enzyme inhibition |
| Quantified Difference | Not directly comparable due to different assay systems; target compound shows broader polypharmacology |
| Conditions | Target compound: MeSH pharmacological classification; Comparator: in vitro soybean lipoxygenase assay using NDGA as standard |
Why This Matters
The broader enzyme inhibition profile may offer distinct advantages in multi-target drug discovery programs compared to single-target furan-3-carboxylic acid esters.
- [1] Medical University of Lublin. MeSH Concept Record: 2-Formylfuran-3-carboxylic acid. MeSH ID M0014961. View Source
- [2] Vinayagam, J. et al. (2017). Substituted furans as potent lipoxygenase inhibitors: Synthesis, in vitro and molecular docking studies. Bioorganic Chemistry, 71, 97-101. DOI: 10.1016/j.bioorg.2017.01.016. View Source
